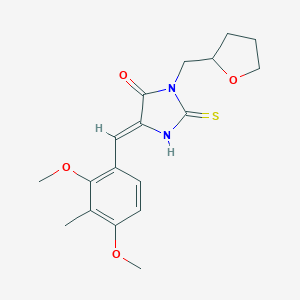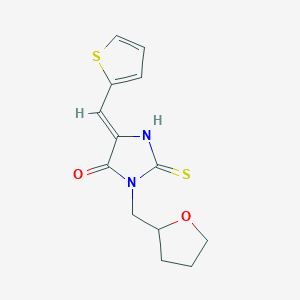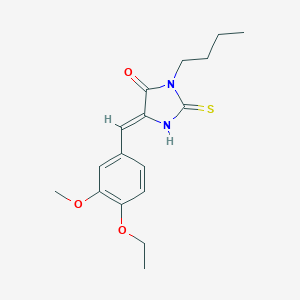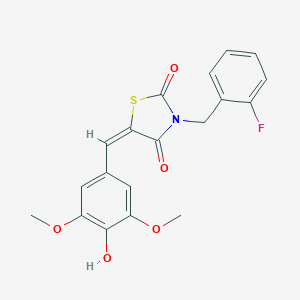
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies and has been found to possess several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway. This activation leads to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines. The inhibition of the NF-κB pathway leads to the reduction of inflammation and oxidative stress, which are associated with the pathogenesis of various diseases.
Biochemical and Physiological Effects:
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been found to possess several biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and antitumor properties. This compound has also been found to regulate glucose and lipid metabolism, which makes it a potential therapeutic agent for the treatment of diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is that it has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, which makes it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is that it requires specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the research on 3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One of the future directions is to investigate its potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another future direction is to study its mechanism of action in more detail and to identify its molecular targets. Additionally, future research can focus on the optimization of its synthesis method and the development of more efficient and reproducible methods.
Métodos De Síntesis
The synthesis of 3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 2-fluorobenzaldehyde and 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been reported in various scientific research studies and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and antitumor properties. This compound has been tested in vitro and in vivo models for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
Nombre del producto |
3-(2-Fluorobenzyl)-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C19H16FNO5S |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16FNO5S/c1-25-14-7-11(8-15(26-2)17(14)22)9-16-18(23)21(19(24)27-16)10-12-5-3-4-6-13(12)20/h3-9,22H,10H2,1-2H3/b16-9+ |
Clave InChI |
CXWFUBYDRPXLQZ-CXUHLZMHSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305637.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-isobutyl-2-thioxo-4-imidazolidinone](/img/structure/B305647.png)

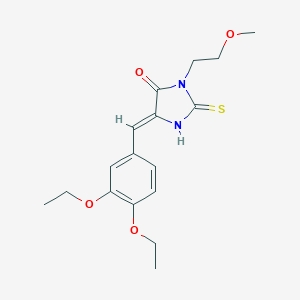
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)
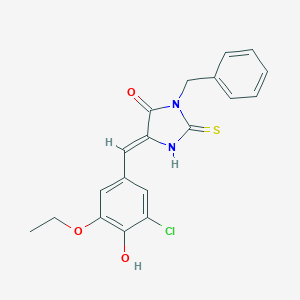
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)
